molecular formula C7H10N2O3 B133968 Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate CAS No. 151196-60-0

Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B133968
CAS RN: 151196-60-0
M. Wt: 170.17 g/mol
InChI Key: OYGYLOPZEBNYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate, also known as MMIMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIMC belongs to the class of imidazole derivatives and has a molecular formula of C8H11NO3.

Scientific Research Applications

Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been used as a precursor for the synthesis of other imidazole derivatives with potential pharmacological activities. In material science, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been used as a building block for the synthesis of porous metal-organic frameworks (MOFs) with high surface area and gas storage capacity. In catalysis, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been used as a ligand for the synthesis of metal complexes with potential applications in organic transformations.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the biosynthesis of prostaglandins. In vivo studies have shown that Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is its high yield synthesis method, which makes it a cost-effective and efficient compound for lab experiments. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is also a stable compound, making it easy to handle and store. However, one of the limitations of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate and its potential side effects.

Future Directions

There are several future directions for research on Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate. One area of interest is the development of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate derivatives with improved pharmacological activities. Another area of interest is the synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate-based MOFs with enhanced gas storage capacity. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate and its potential applications in other fields, such as catalysis and material science.
Conclusion:
In conclusion, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate involves the reaction between 2-methoxy-5-methyl-1H-imidazole-4-carboxylic acid and methanol in the presence of a catalyst. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent in medicinal chemistry. It has also been used as a building block for the synthesis of porous MOFs in material science and as a ligand for the synthesis of metal complexes in catalysis. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. While Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has several advantages for lab experiments, such as its high yield synthesis method and stability, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate, including the development of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate derivatives with improved pharmacological activities and the synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate-based MOFs with enhanced gas storage capacity.

Synthesis Methods

The synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate involves the reaction between 2-methoxy-5-methyl-1H-imidazole-4-carboxylic acid and methanol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours, followed by purification and isolation of the product. The yield of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate obtained through this method is high, making it a cost-effective and efficient synthesis method.

properties

CAS RN

151196-60-0

Product Name

Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-4-5(6(10)11-2)9-7(8-4)12-3/h1-3H3,(H,8,9)

InChI Key

OYGYLOPZEBNYAW-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)OC)C(=O)OC

Canonical SMILES

CC1=C(N=C(N1)OC)C(=O)OC

synonyms

1H-Imidazole-4-carboxylicacid,2-methoxy-5-methyl-,methylester(9CI)

Origin of Product

United States

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